N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide
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Overview
Description
N-Phenyl-2-thioxopyrrolidine-1-carboxamide: is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of N-phenylthiourea with α-haloketones under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide.
Thionation Reaction: Another method involves the thionation of N-phenylpyrrolidine-1-carboxamide using reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5) in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Phenyl-2-thioxopyrrolidine-1-carboxamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetonitrile as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in the development of potential therapeutic agents, particularly in the field of anti-inflammatory and anticancer research.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-Phenyl-2-thioxopyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioxo group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
N-Phenylpyrrolidine-1-carboxamide: Lacks the thioxo group, making it less reactive in certain redox reactions.
N-Phenyl-2-oxopyrrolidine-1-carboxamide: Contains an oxo group instead of a thioxo group, leading to different reactivity and biological activity.
N-Phenyl-2-thioxopyrrolidine-1-thiocarboxamide: Features an additional thioxo group, which can further enhance its reactivity.
Uniqueness: N-Phenyl-2-thioxopyrrolidine-1-carboxamide is unique due to the presence of both a phenyl group and a thioxo group on the pyrrolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61405-63-8 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-phenyl-2-sulfanylidenepyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H12N2OS/c14-11(13-8-4-7-10(13)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,14) |
InChI Key |
HLJVUWZGVRKIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N(C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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